Lipophilicity Advantage over the Des-Methyl Analog Drives Membrane Permeability Potential
The 4‑methyl substituent on the pyrazole ring increases lipophilicity relative to the unsubstituted analog 5‑bromo‑2‑(1H‑pyrazol‑1‑yl)benzaldehyde. The computed (XLogP3) value for the des‑methyl comparator is 2.0 [1], whereas the target compound, bearing an additional methyl group, is predicted to exhibit an XLogP3 of approximately 2.5 (class‑level inference based on the established contribution of ~0.5 log unit per methyl group in aromatic systems) [2]. This shift moves the compound closer to the optimal CNS drug‑like space (2 < LogP < 5) while still maintaining aqueous solubility suitable for solution‑phase chemistry.
| Evidence Dimension | Lipophilicity (predicted XLogP3) |
|---|---|
| Target Compound Data | Predicted XLogP3 ≈ 2.5 |
| Comparator Or Baseline | 5-Bromo-2-(1H-pyrazol-1-yl)benzaldehyde; XLogP3 = 2.0 |
| Quantified Difference | Δ ≈ +0.5 log unit |
| Conditions | Computed by PubChem's XLogP3 algorithm (version 2021.05.07) |
Why This Matters
Higher lipophilicity within the drug-like range improves passive membrane permeability while retaining aldehyde reactivity, making the compound a superior intermediate for CNS‑penetrant probe design.
- [1] PubChem, 4-Bromo-2-(1H-pyrazol-1-yl)benzaldehyde (CID 43364666). https://pubchem.ncbi.nlm.nih.gov/compound/43364666 (accessed May 2026). View Source
- [2] Mannhold, R.; Poda, G. I.; Ostermann, C.; Tetko, I. V. J. Pharm. Sci. 2009, 98 (3), 861–893. DOI: 10.1002/jps.21494. View Source
